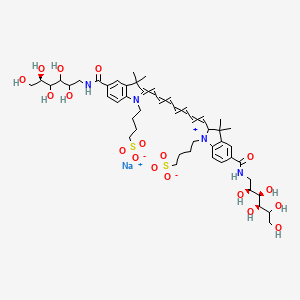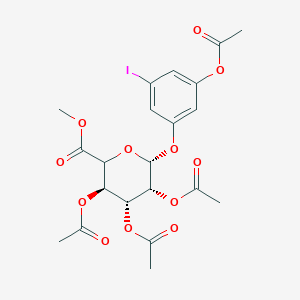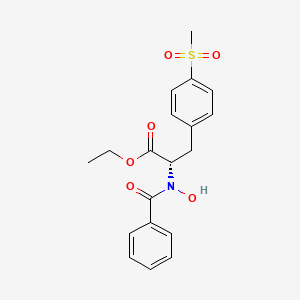
SIDAG Dye
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SIDAG Dye is a carbocyanine-based dye used for fluorescence optical imaging . It is a highly hydrophilic derivative based on a carbocyanine chromophore identical to ICG (Indocyanine Green), and shows a low plasma binding of approximately 10% .
Synthesis Analysis
The synthesis of SIDAG Dye involves modifying the physicochemical properties of the indotricarbocyanine dye backbone . Several derivatives were synthesized with increasing hydrophilicity to achieve this . The most hydrophilic dye, SIDAG, was selected for further biological characterization .
Molecular Structure Analysis
The molecular structure of SIDAG Dye is based on a carbocyanine chromophore, similar to that of Indocyanine Green (ICG) . However, the exact molecular structure is not explicitly mentioned in the available sources.
Chemical Reactions Analysis
The chemical reactions involving SIDAG Dye are not explicitly mentioned in the available sources. However, it’s known that the dye is used in fluorescence imaging, suggesting it undergoes fluorescence when excited by certain wavelengths of light .
Physical And Chemical Properties Analysis
SIDAG Dye is a highly hydrophilic compound . This property influences its pharmacokinetics, leading to renal elimination . It also has a low plasma binding of approximately 10% . More specific physical and chemical properties are not provided in the available sources.
Aplicaciones Científicas De Investigación
Fluorescence Optical Imaging
SIDAG Dye, a carbocyanine-based dye, has been used in fluorescence optical imaging . It has been investigated as a contrast agent for in vivo imaging of subcutaneously grown tumors in laboratory animals . This application takes advantage of the dye’s fluorescence in the near-infrared range .
Tumor Detection and Imaging
The dye has shown potential in tumor detection and imaging . The fluorescence properties of SIDAG Dye allow it to be used as a contrast agent, helping to clearly demarcate tumors .
Pharmacokinetics Studies
SIDAG Dye has been used in pharmacokinetics studies . Its hydrophilic nature results in renal elimination, which is a shift from the more lipophilic indocyanine green (ICG) that has a very short plasma half-life .
Acute Tolerance Studies
The acute tolerance of SIDAG Dye in mice has been studied . It has been found that the acute tolerance of SIDAG is increased up to 60-fold compared to ICG .
Detection of Rheumatoid Arthritis
SIDAG Dye has potential applications in the detection of rheumatoid arthritis . This is due to its properties as a fluorescent dye and its potential as a contrast agent .
Optical Mammography
SIDAG Dye has been used in optical mammography . Its fluorescence properties and its potential as a contrast agent make it suitable for this application .
Intraoperative Imaging in Surgery
SIDAG Dye has potential applications in intraoperative imaging during surgery . Its properties as a fluorescent dye can help surgeons to better visualize the surgical field .
Mecanismo De Acción
Target of Action
SIDAG Dye, also known as 1,1’-bis-(4-sulfobutyl) indotricarbocyanine-5,5’-dicarboxylic acid diglucamide monosodium salt, is primarily used as a contrast agent in near-infrared imaging . Its primary targets are inflamed regions and tumors, where it enhances the contrast and sensitivity of the imaging .
Mode of Action
SIDAG Dye operates by absorbing and emitting near-infrared light, which can penetrate several centimeters into tissue . This property allows it to highlight its targets (inflamed regions and tumors) during imaging procedures . The dye is particularly effective in demarcating N-Nitrosomethylurea (NMU)-induced rat breast carcinomas .
Biochemical Pathways
Its effectiveness as a contrast agent suggests it interacts with biological tissues in a way that alters their optical properties, specifically their absorption and emission of near-infrared light .
Pharmacokinetics
SIDAG Dye is highly hydrophilic, which influences its pharmacokinetic properties . Unlike its lipophilic counterpart, indocyanine green (ICG), SIDAG Dye has a longer plasma half-life . This extended circulation time allows for more prolonged imaging of target regions . The pharmacokinetic properties of SIDAG Dye are shifted toward renal elimination due to the high hydrophilicity of the molecule .
Result of Action
The primary result of SIDAG Dye’s action is the enhanced visibility of inflamed regions and tumors in near-infrared imaging . For example, NMU-induced rat breast carcinomas are clearly demarcated both immediately and 24 hours after intravenous administration of SIDAG . In contrast, ICG shows a weak tumor contrast under the same conditions .
Action Environment
The action of SIDAG Dye can be influenced by various environmental factors. For instance, the dye’s effectiveness as a contrast agent depends on the optical properties of the tissue it’s introduced to, including the tissue’s absorption and scattering of near-infrared light . Additionally, the dye’s hydrophilic nature means its distribution and elimination may be affected by the hydration status of the body .
Safety and Hazards
Direcciones Futuras
SIDAG Dye has shown potential as a contrast agent for optical imaging, which could increase the sensitivity for detection of inflamed regions and tumors . It has been suggested that it could be used to assess the degree of tumor angiogenesis in vivo using planar and tomographic methods . However, more research is needed to fully understand its potential applications and safety profile.
Propiedades
IUPAC Name |
sodium;4-[2-[7-[3,3-dimethyl-5-[[(2S,3R,4R)-2,3,4,5,6-pentahydroxyhexyl]carbamoyl]-1-(4-sulfonatobutyl)indol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethyl-5-[[(5R)-2,3,4,5,6-pentahydroxyhexyl]carbamoyl]indol-1-yl]butane-1-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H70N4O18S2.Na/c1-48(2)32-24-30(46(64)50-26-36(56)42(60)44(62)38(58)28-54)16-18-34(32)52(20-10-12-22-72(66,67)68)40(48)14-8-6-5-7-9-15-41-49(3,4)33-25-31(17-19-35(33)53(41)21-11-13-23-73(69,70)71)47(65)51-27-37(57)43(61)45(63)39(59)29-55;/h5-9,14-19,24-25,36-39,42-45,54-63H,10-13,20-23,26-29H2,1-4H3,(H3-,50,51,64,65,66,67,68,69,70,71);/q;+1/p-1/t36-,37?,38?,39+,42+,43?,44+,45?;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBCDZDCGTDCFQV-SMYDWBAHSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)C(=O)NCC(C(C(C(CO)O)O)O)O)[N+](=C1C=CC=CC=CC=C3C(C4=C(N3CCCCS(=O)(=O)[O-])C=CC(=C4)C(=O)NCC(C(C(C(CO)O)O)O)O)(C)C)CCCCS(=O)(=O)[O-])C.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2=C(C=CC(=C2)C(=O)NC[C@@H]([C@H]([C@@H](C(CO)O)O)O)O)[N+](=C1C=CC=CC=CC=C3C(C4=C(N3CCCCS(=O)(=O)[O-])C=CC(=C4)C(=O)NCC(C(C([C@@H](CO)O)O)O)O)(C)C)CCCCS(=O)(=O)[O-])C.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H69N4NaO18S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1089.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
SIDAG Dye | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (3S,4S,5S,6S)-3,4,5-triacetyloxy-6-[3-acetyloxy-5-[2-(4-acetyloxyphenyl)ethenyl]phenoxy]oxane-2-carboxylate](/img/structure/B1141030.png)



![(3S,4S)-3-Hexyl-4-[(2S)-2-[[tris(1-methylethyl)silyl]oxy]tridecyl]-2-oxetanone](/img/structure/B1141040.png)




